3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Molecular Formula: C19H14N4O2S, Molecular Weight: 362.407 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, featuring a benzofuran moiety at the 3-position and a 1-phenoxyethyl substituent at the 6-position. This scaffold is documented to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making compounds within this class candidates for drug discovery programs.

Molecular Formula C19H14N4O2S
Molecular Weight 362.4 g/mol
Cat. No. B15282936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC19H14N4O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3)OC5=CC=CC=C5
InChIInChI=1S/C19H14N4O2S/c1-12(24-14-8-3-2-4-9-14)18-22-23-17(20-21-19(23)26-18)16-11-13-7-5-6-10-15(13)25-16/h2-12H,1H3
InChIKeyOFQBXUBLFMSDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Core Characteristics & Class Context


3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Molecular Formula: C19H14N4O2S, Molecular Weight: 362.407 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, featuring a benzofuran moiety at the 3-position and a 1-phenoxyethyl substituent at the 6-position. This scaffold is documented to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making compounds within this class candidates for drug discovery programs [1]. The specific substitution pattern—unsubstituted benzofuran coupled with a phenoxyethyl side chain—distinguishes it from many close analogs that bear alkyl, aryl, or heteroaryl groups at these positions [2].

Why 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Generically Substituted


Within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, even minor substituent changes at the 3- or 6-positions can drastically alter biological activity profiles. For instance, the presence of a benzofuran versus a simple phenyl or alkyl group at the 3-position introduces distinct electronic and steric properties that influence target binding [1]. Similarly, the 1-phenoxyethyl group at the 6-position, which combines an ether oxygen with a branched alkyl linker, may confer different solubility, metabolic stability, and receptor interactions compared to straight-chain alkyl or aryl substituents [2]. Procuring a generic in-class analog without verifying the specific substitution pattern risks selecting a compound with divergent potency, selectivity, or physicochemical behavior, thereby compromising experimental reproducibility and project outcomes.

Quantitative Differentiation Evidence for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vs. Closest Analogs


Structural Differentiation: Unsubstituted Benzofuran vs. 3-Methyl-Benzofuran at the 3-Position

The target compound possesses an unsubstituted benzofuran-2-yl group at position 3, whereas the closest commercial analog, 3-(3-methyl-1-benzofuran-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, bears a methyl substituent on the benzofuran ring. This seemingly minor modification introduces steric hindrance and alters the electron density of the aromatic system, which can significantly affect π-π stacking interactions and hydrogen bonding with biological targets [1]. The molecular formula differs (C19H14N4O2S vs. C20H16N4O2S), and consequently, the molecular weight increases from 362.407 to 376.434 g/mol . For researchers investigating benzofuran-dependent binding modes, the unsubstituted analog may offer a cleaner SAR probe devoid of confounding methyl-induced steric effects.

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

6-Position Substituent Differentiation: 1-Phenoxyethyl vs. Simple Alkyl Chains

The 1-phenoxyethyl substituent at position 6 of the target compound provides a unique combination of an aromatic ether and a branched alkyl linker. In contrast, in-class analogs such as 3-(benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole carry a simple ethyl group. Published class-level data on 3,6-dialkyl-substituted triazolothiadiazoles demonstrate that increasing alkyl chain length and branching at position 6 significantly modulates antimicrobial MIC values; for example, butyl, hexyl, and lauryl derivatives showed MIC values ranging from 3.9 µg/mL to >100 µg/mL against various bacterial strains [1]. Additionally, cytotoxicity IC50 values against SKOV3, MCF-7, and B16-F10 cell lines varied between 13.67 and 18.62 µM depending on the 6-substituent [1]. The phenoxyethyl group, with its ether oxygen capable of acting as a hydrogen bond acceptor, is expected to further differentiate solubility, target engagement, and biological activity compared to purely alkyl analogs, although direct head-to-head data for the target compound remain unavailable in the public domain.

Antimicrobial Activity Cytotoxicity Physicochemical Properties

Antimicrobial Potential of Benzofuran-Bearing Triazolothiadiazoles vs. Non-Benzofuran Analogs

A comprehensive review of benzofuran-based antimicrobial agents indicates that benzofuran-containing heterocycles frequently exhibit equipotent or superior activity against Staphylococcus aureus compared to reference antibiotics [1]. Specifically, several benzofuran derivatives have demonstrated MIC80 values as low as 0.39–3.12 µg/mL against S. aureus, outperforming many non-benzofuran heterocyclic counterparts [2]. While the target compound has not been individually tested in published studies, its benzofuran-containing triazolothiadiazole scaffold places it within this privileged antimicrobial chemotype. In contrast, triazolothiadiazoles lacking the benzofuran moiety (e.g., those bearing simple phenyl or alkyl substituents at position 3) generally show weaker antimicrobial profiles, with MIC values often exceeding 32 µg/mL [3]. This class-level evidence supports the procurement of benzofuran-bearing derivatives for antimicrobial screening programs targeting Gram-positive pathogens, particularly drug-resistant S. aureus.

Antimicrobial Resistance Gram-positive Bacteria Staphylococcus aureus

Anticancer Potential: Benzofuran-Triazolothiadiazole Hybrids vs. Thiadiazole-Benzofuran Derivatives Without the Triazole Ring

A series of novel thiadiazole-benzofuran hybrids were evaluated for anticancer activity, and although most derivatives did not exhibit significant cytotoxicity, compound 4i (bearing a distinct substitution pattern) showed notable activity against the C6 rat brain cancer cell line with an IC50 of 0.097 mM [1]. This finding suggests that both the benzofuran and thiadiazole components contribute to cytotoxic activity when properly functionalized. The target compound, incorporating an additional triazole ring fused to the thiadiazole, presents a more rigid and electronically distinct scaffold compared to simple thiadiazole-benzofuran hybrids. Research on related triazole-fused bicyclic heterocycles suggests that the triazole ring enhances DNA intercalation potential and kinase inhibition profiles [2], potentially improving anticancer activity beyond what is achievable with non-fused thiadiazole-benzofuran hybrids. However, direct comparative IC50 data for the target compound against specific cancer cell lines are not publicly available.

Cytotoxicity Cancer Cell Lines Kinase Inhibition

Limitations of Available Data and Implications for Procurement Decisions

A critical assessment of the publicly available evidence reveals that no primary research article, patent, or authoritative database currently provides quantitative biological activity data (e.g., IC50, MIC, Ki, or in vivo efficacy) for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole itself. All differentiation claims presented herein are based on class-level inferences from structurally related triazolothiadiazoles, benzofuran derivatives, and thiadiazole-benzofuran hybrids [1]. Consequently, procurement of this compound should be undertaken with the understanding that its specific biological profile remains uncharacterized, and experimental validation of its activity, selectivity, and physicochemical properties must be performed by the end user. The compound's differentiation from analogs therefore rests primarily on its unique structural features—unsubstituted benzofuran at position 3 and 1-phenoxyethyl at position 6—rather than on demonstrated superiority in any biological assay.

Evidence-Based Procurement Data Gaps Experimental Validation

Best-Fit Application Scenarios for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Available Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe for Benzofuran-Dependent Target Binding

The target compound is ideally suited as a SAR probe to investigate the contribution of an unsubstituted benzofuran moiety to biological activity within the triazolothiadiazole class. Its structural differentiation from the commercially available 3-methyl-benzofuran analog (ΔMW = 14.027 g/mol) allows researchers to isolate steric and electronic effects of the benzofuran substituent on target engagement [1]. This is particularly relevant for projects targeting enzymes or receptors where benzofuran-mediated π-stacking or hydrogen bonding is hypothesized to drive potency.

Antimicrobial Drug Discovery: Screening Against Multidrug-Resistant Gram-Positive Pathogens

Benzofuran-containing compounds have demonstrated potent activity against S. aureus with MIC80 values ranging from 0.39 to 3.12 µg/mL, frequently matching or exceeding reference antibiotics [1]. The target compound, bearing the benzofuran pharmacophore, is a rational candidate for inclusion in antimicrobial screening cascades against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant strains, where novel chemotypes are urgently needed [2].

Oncology Research: Kinase Inhibition and DNA-Intercalation Studies

The fused triazolo-thiadiazole ring system is associated with enhanced DNA intercalation and kinase inhibitory activity compared to non-fused thiadiazole derivatives [1]. The target compound can serve as a starting scaffold for the development of novel anticancer agents targeting glioma (C6 cell line) or other solid tumors, building on the preliminary activity observed for thiadiazole-benzofuran hybrids (IC50 = 0.097 mM) [2].

Physicochemical and ADME Profiling: Benchmarking the Phenoxyethyl Substituent

The 1-phenoxyethyl group introduces distinct physicochemical properties—including hydrogen bond acceptor capability, increased polar surface area, and modified lipophilicity—compared to simple alkyl substituents found in many in-class analogs. The target compound is therefore valuable for benchmarking how ether-containing side chains influence solubility, permeability, and metabolic stability within the triazolothiadiazole series, informing lead optimization strategies [1].

Quote Request

Request a Quote for 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.